3-(3-Nitrophenoxy)propan-1-ol
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Complexes
Novel Peripherally Tetra-substituted Metal-free and Metallophthalocyanines This study focuses on the synthesis and characterization of novel compounds related to 3-(3-Nitrophenoxy)propan-1-ol, particularly metal-free and metallophthalocyanines. These compounds were characterized using various spectroscopic techniques and studied for their aggregation behaviors in different solvents and concentrations, highlighting their potential applications in material science and chemistry (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).
Spectroelectrochemical Properties and Applications
Spectroelectrochemical Properties of Peripherally Tetra-substituted Phthalocyanine This research elaborates on the synthesis of novel compounds with spectroelectrochemical applications. The study includes the preparation of new compounds and their characterization, followed by detailed electrochemical and spectroelectrochemical investigations. These compounds show potential for applications in electrochemical technologies (Aktaş Kamiloğlu, Akyüz, Koca, & Acar, 2018).
Synthesis and Evaluation for Biological Applications
Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives A study aimed at synthesizing novel derivatives of 3-(3-Nitrophenoxy)propan-1-ol with potential anticancer and antimicrobial applications. The synthesized compounds were evaluated for their in vitro antimicrobial activity and cytotoxic effects, demonstrating their potential in medical and pharmaceutical research (Şenkardeş et al., 2020).
Synthesis and Properties for Material Science Applications
Synthesis and Properties of Aminomethoxy Derivatives This study describes the synthesis of new aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, including their structural confirmation and antimicrobial efficiency. These findings contribute to material science, particularly in the development of new antiseptics with potential applications in medicine (Jafarov et al., 2019).
Synthesis and Crystal Structure Analysis
Synthesis and Crystal Structure of 1,3-Bis(p-nitrophenoxy)propane This study focuses on the synthesis of 1,3-bis(p-nitrophenoxy)propane from p-nitrophenol and 1,3-dibromopropane. It provides a detailed analysis of the crystal structure, contributing to the understanding of the molecular arrangement in solid-state, valuable in material science and chemistry (Rafique et al., 2009).
properties
IUPAC Name |
3-(3-nitrophenoxy)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7,11H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYNMBARDDNRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655977 | |
Record name | 3-(3-Nitrophenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenoxy)propan-1-ol | |
CAS RN |
63082-35-9 | |
Record name | 3-(3-Nitrophenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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